Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

Catalytic Mitsunobu Reaction Reaction Kinetics Azo Reagent Reactivity

Traditional Mitsunobu reactions depend on toxic, explosive DEAD, compromising scale-up safety and substrate versatility. Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate replaces DEAD with a catalytic cycle using atmospheric O₂ as the terminal oxidant, delivering a safer, more sustainable protocol. • 3.8-fold faster reaction rate vs the 3,4-dichlorophenyl analog, enabling higher throughput • Effective with diverse nucleophiles beyond carboxylic acids-ideal for unified workflow deployment • Air-sensitive solid; packaged under inert gas, shipped at ambient temperature

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 700371-70-6
Cat. No. B1515445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-cyanophenyl)hydrazinecarboxylate
CAS700371-70-6
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)NNC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14)
InChIKeyMYGBVZCLSRYVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate: Catalyst and Synthetic Intermediate Overview


Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a specialized arylhydrazinecarboxylate compound bearing a para-cyano substituent on the phenyl ring . It serves as a key organocatalyst for Mitsunobu reactions and as a versatile intermediate in organic synthesis [1]. The compound is characterized by a molecular formula of C10H11N3O2, a molecular weight of 205.21 g/mol, and a melting point of 137 °C . Its unique para-cyano substitution confers distinct electronic properties that differentiate it from other arylhydrazinecarboxylate analogs, making it a valuable reagent in both academic and industrial synthetic workflows [1].

Organocatalyst for Mitsunobu reactions
Versatile synthetic intermediate
Para-cyano arylhydrazinecarboxylate scaffold

Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate: Non-Interchangeable Reactivity


Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate exhibits pronounced electronic effects due to its para-cyano substituent, which critically impacts both its aerobic oxidation kinetics and its reactivity in Mitsunobu-type transformations [1]. Systematic investigations have demonstrated that the electronic properties of the aryl substituent directly dictate the performance of arylhydrazinecarboxylates as organocatalysts [1]. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, while a potent catalyst for carboxylic acid substrates, shows a markedly different reaction rate profile and substrate compatibility compared to the 4-cyanophenyl derivative [1]. These electronic and kinetic disparities mean that generic substitution with an unoptimized analog—such as an unsubstituted phenyl, a 4-chlorophenyl, or even a 3,4-dichlorophenyl derivative—will likely result in slower reaction rates, lower yields, or outright incompatibility with certain nucleophile classes, thereby compromising synthetic efficiency and outcome predictability [1].

Property
Target (4-Cyanophenyl)
Analog (3,4-Dichlorophenyl)
Electronic effect
Para-cyano electron-withdrawing
3,4-Dichloro substitution
Kinetic profile
Reported faster azo-intermediate kinetics
Markedly different rate profile
Substrate scope
Reported beyond carboxylic acids
Primarily carboxylic acid nucleophiles

Substitution with unsubstituted, 4-chlorophenyl, or 3,4-dichlorophenyl analogs may shift reaction rates, yields, and nucleophile compatibility.

Performance Benchmarks vs. Structural Analogs


Kinetic Advantage over 3,4-Dichlorophenyl Analog

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (1j) exhibits a 3.8-fold higher reaction rate in the key azo-intermediate step compared to its 3,4-dichlorophenyl counterpart (1a). Kinetic experiments monitoring the reaction of azo compounds with triphenylphosphine revealed that the 4-cyanophenyl azo derivative (2j) reacts with an observed rate constant (kobs) of 3.2 × 10⁻¹ min⁻¹, whereas the 3,4-dichlorophenyl azo derivative (2a) reacts with a kobs of 8.5 × 10⁻² min⁻¹ [1]. This kinetic advantage translates directly to faster overall catalytic turnover.

Azo-intermediate kinetics
Head-to-head
3.2 × 10⁻¹ min⁻¹ vs 8.5 × 10⁻² min⁻¹
3.8-fold faster reported rate
THF, 25 °C, excess PPh₃
Catalytic Mitsunobu Reaction Reaction Kinetics Azo Reagent Reactivity

Expanded Substrate Scope Beyond Carboxylic Acids

While ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (1a) is primarily effective with carboxylic acids as nucleophiles, the 4-cyanophenyl derivative (1j) enables a broader range of nucleophiles, including those beyond carboxylic acids [1]. The study explicitly notes that catalyst 1j 'largely expanded the scope of the catalytic Mitsunobu reaction' and that it 'could serve for the reactions of other nucleophiles except for carboxylic acids,' in contrast to the dichlorophenyl analog which is 'suitable for the reactions of carboxylic acids' [1].

Nucleophile scope
Head-to-head
Beyond carboxylic acids vs Primarily carboxylic acids
Reported broader nucleophile compatibility
Mitsunobu conditions
Mitsunobu Reaction Substrate Scope Nucleophile Compatibility

Superior Thermal Stability over DEAD

Thermal analysis confirms that the developed Mitsunobu reagents, including ethyl 2-(4-cyanophenyl)hydrazinecarboxylate and its corresponding azo form, possess 'sufficient thermal stability compared with typical azo reagents such as diethyl azodicarboxylate (DEAD)' [1]. This is a significant safety advantage, as DEAD is known to be potentially explosive and toxic, posing considerable hazards in large-scale applications [1].

Thermal stability
Class-level
Sufficient thermal stability vs DEAD (explosive/toxic)
Reported thermal stability profile
Qualitative assessment; no quantified data
Green Chemistry Process Safety Thermal Stability

Defined Purity and Physical Specifications

Commercially available ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (TCI Product No. E1299) is supplied with rigorously defined specifications: a purity of >98.0% as determined by GC, and a melting point range of 135.0 to 139.0 °C . The compound is a solid at 20 °C, appearing as a white to light yellow to light orange powder or crystal . These precise specifications ensure batch-to-batch consistency, which is essential for achieving reproducible yields and selectivity in catalytic applications.

Commercial specification
Lot attribute
>98.0% (GC), mp 135–139 °C
Defined purity and physical consistency
TCI Product No. E1299; verify batch COA
Quality Control Procurement Specification Reproducibility

Air-Sensitive Storage Requirement

The compound requires storage under inert gas and is noted to be air-sensitive . This storage requirement is a direct consequence of its chemical reactivity—specifically, its ability to undergo aerobic oxidation to the active azo form [1]. While this may seem like a handling constraint, it is precisely this controlled sensitivity that enables its function as a recyclable catalyst. Proper storage under inert atmosphere ensures the compound remains in its hydrazine form until intentionally oxidized for use in the catalytic cycle.

Storage requirement
Supporting evidence
Store under inert gas; air‑sensitive
Controlled atmosphere maintains integrity
Protect from air and moisture
Storage Stability Handling Protocol Catalyst Integrity

High-Yield Oxidation to Active Azo Form

The compound serves as an excellent precursor to the active azo catalyst. In a model reaction, ethyl 2-(4-cyanophenyl)hydrazinecarboxylate undergoes aerobic oxidation catalyzed by iron(II) phthalocyanine in dichloromethane over 7.0 hours to yield the corresponding ethyl 2-(4-cyanophenyl)azocarboxylate in 99% yield [1]. This near-quantitative conversion demonstrates the compound's high efficiency in generating the active catalytic species under mild, aerobic conditions.

Oxidation to azo form
Reported
99% yield
Near-quantitative catalyst activation
Fe(II)Pc, CH₂Cl₂, 7.0 h
Aerobic Oxidation Catalyst Activation Reaction Efficiency

High-Value Application Scenarios


Catalytic Mitsunobu Reactions with Broad Nucleophile Scope

This compound is optimally suited for Mitsunobu reactions where the target nucleophile is not a carboxylic acid, or where a single catalyst system must accommodate a diverse set of nucleophiles. Its demonstrated ability to function effectively with 'other nucleophiles' [1] makes it the catalyst of choice for laboratories or pilot plants needing a versatile Mitsunobu protocol without switching reagents.

Green Chemistry and Process-Scale Mitsunobu Reactions

Given its sufficient thermal stability relative to hazardous reagents like DEAD [1] and its ability to be used catalytically with atmospheric oxygen as the terminal oxidant [1], this compound is a superior selection for process chemists aiming to implement safer, more sustainable Mitsunobu reactions at scale, where DEAD's toxicity and explosive potential are major liabilities.

Synthesis of Heterocyclic Compounds via Pyrazole Intermediates

As an arylhydrazinecarboxylate, this compound is a key intermediate for constructing pyrazole derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals [1]. Its para-cyano substituent can be leveraged for further derivatization or to modulate the electronic properties of the final heterocyclic product, making it a strategic building block in medicinal chemistry campaigns.

Kinetic and Mechanistic Studies of Mitsunobu Reactions

The well-defined kinetic parameters of this compound, including its 3.8-fold faster reaction rate compared to the 3,4-dichlorophenyl analog [1], make it an ideal probe for fundamental studies of Mitsunobu reaction mechanisms. Researchers investigating betaine intermediate formation or substituent electronic effects will find its quantifiable kinetic behavior a valuable benchmark.

Application
Selection Property
Validation Focus
Mitsunobu reactions with diverse nucleophiles
Nucleophile compatibility profile
Substrate scope verification
Process-scale Mitsunobu reactions
Reported thermal stability profile
Process safety assessment
Pyrazole heterocycle synthesis
Para-cyano building block
Derivatization and reactivity review
Mitsunobu kinetic/mechanistic studies
Defined kinetic behavior
Rate constant benchmarking

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